molecular formula C16H14 B14150737 4,5-Dimethylphenanthrene CAS No. 3674-69-9

4,5-Dimethylphenanthrene

Cat. No.: B14150737
CAS No.: 3674-69-9
M. Wt: 206.28 g/mol
InChI Key: GWWHAAHVHHLOQW-UHFFFAOYSA-N
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Description

4,5-Dimethylphenanthrene is an organic compound with the molecular formula C16H14. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 4th and 5th positions of the phenanthrene structure. This compound is known for its unique twisted backbone due to steric hindrance caused by the methyl groups, making it inherently chiral .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethylphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylphenanthrene involves its interaction with molecular targets through its aromatic ring system. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. It also interacts with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethylphenanthrene is unique due to its twisted backbone and inherent chirality, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for studying steric effects and chiral interactions in organic chemistry .

Properties

CAS No.

3674-69-9

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

4,5-dimethylphenanthrene

InChI

InChI=1S/C16H14/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-10H,1-2H3

InChI Key

GWWHAAHVHHLOQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C

Origin of Product

United States

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